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Introduction

Inotersen (marketed as Tegsedi®) is an antisense oligonucleotide therapeutic designed to treat
hereditary transthyretin-mediated amyloidosis (hATTR). This condition is characterized by the
misfolding and aggregation of transthyretin (TTR) protein, leading to systemic amyloid deposits.
Inotersen targets the root cause of the disease by reducing the production of both wild-type
and mutant TTR.[1][2] This document provides detailed application notes on the quantification
of serum TTR level reduction with Inotersen, including data from pivotal clinical trials and
protocols for key experimental assays.

Mechanism of Action

Inotersen is a 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide that is designed
to selectively bind to the messenger RNA (MRNA) that codes for the TTR protein.[1][3] This
binding event creates an RNA-DNA duplex, which is a substrate for RNase H1, an intracellular
enzyme.[2][4] RNase H1 cleaves the TTR mRNA, leading to its degradation and thereby
preventing the translation of the TTR protein.[3][4] This reduction in TTR protein synthesis
leads to a decrease in circulating serum TTR levels, which in turn is expected to reduce the
formation of amyloid deposits and slow or halt disease progression.[2]
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Inotersen's mechanism of action in reducing TTR protein production.

Quantitative Data on Serum TTR Reduction

Clinical trials have demonstrated that Inotersen leads to a rapid, robust, and sustained
reduction in serum TTR levels. The pivotal Phase 3 NEURO-TTR study and its open-label
extension (OLE) have provided key quantitative data on this pharmacodynamic effect.

Table 1: Percentage Reduction in Serum TTR Levels in
the NEURO-TTR Phase 3 Study

Inotersen Group (Median

Placebo Group (Median %

Timepoint % Reduction from . .
. Reduction from Baseline)
Baseline)
Week 13 ~79% Minimal Change
Week 29 ~79% Minimal Change
Week 65 ~79% Minimal Change
Weeks 13-65 (Nadir) 79.0% N/A

Data from the NEURO-TTR Phase 3 clinical trial.[5]
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Table 2: Long-Term Percentage Reduction in Serum TTR

Is in the Open.L abel ion (OLE) Stud

Median % Reduction from

Treatment Group Timepoint in OLE .
NEURO-TTR Baseline

Inotersen -> Inotersen Week 104 7%

Inotersen -> Inotersen Week 156 73%

Placebo -> Inotersen Week 104 66% (from OLE baseline)

Placebo -> Inotersen Week 156 66% (from OLE baseline)

Data from the open-label extension of the NEURO-TTR study.[1][6]

Experimental Protocols for Serum TTR
Quantification

The accurate quantification of serum TTR is crucial for assessing the pharmacodynamic effects
of Inotersen. The following are generalized protocols for two common methods used for this
purpose: Enzyme-Linked Immunosorbent Assay (ELISA) and Mass Spectrometry (MS).

Protocol 1: Quantification of Serum TTR by Sandwich
ELISA

This protocol provides a general workflow for a sandwich ELISA to determine total TTR
concentration in serum samples.

1. Materials:

e Microtiter plate pre-coated with a capture antibody specific for human TTR.
e Human TTR standard of known concentration.

o Patient serum samples.

 Biotinylated detection antibody specific for human TTR.
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Streptavidin-Horseradish Peroxidase (HRP) conjugate.

TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.

Stop solution (e.g., 2N H2S0a).

Wash buffer (e.g., PBS with 0.05% Tween-20).

Assay diluent (e.g., PBS with 1% BSA).

Microplate reader capable of measuring absorbance at 450 nm.

. Procedure:

Sample and Standard Preparation:

o Prepare a serial dilution of the human TTR standard in assay diluent to generate a
standard curve (e.g., ranging from ng/mL to pg/mL).

o Dilute patient serum samples in assay diluent. The dilution factor will need to be optimized
but is typically high due to the abundance of TTR in serum.

Binding:

o Add 100 pL of the prepared standards and diluted samples to the appropriate wells of the
pre-coated microtiter plate.

o Incubate for 1-2 hours at room temperature or as specified by the kit manufacturer.

Washing:

o Aspirate the contents of the wells and wash each well 3-4 times with wash buffer.

Detection Antibody:

o Add 100 pL of the biotinylated detection antibody to each well.

o Incubate for 1 hour at room temperature.
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Washing:

o Repeat the washing step as described in step 3.

Enzyme Conjugate:

o Add 100 pL of Streptavidin-HRP conjugate to each well.

o Incubate for 30 minutes at room temperature in the dark.

Washing:

o Repeat the washing step as described in step 3.

Substrate Reaction:

o Add 100 pL of TMB substrate solution to each well.

o Incubate for 15-30 minutes at room temperature in the dark, or until a color change is
observed.

Stopping the Reaction:

o Add 50-100 L of stop solution to each well. The color will change from blue to yellow.

Data Acquisition:

o Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis:

o Generate a standard curve by plotting the absorbance values of the standards against
their known concentrations.

o Determine the concentration of TTR in the patient samples by interpolating their
absorbance values from the standard curve, accounting for the dilution factor.
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General workflow for quantifying serum TTR using a sandwich ELISA.
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Protocol 2: Quantification of Serum TTR by Mass
Spectrometry (LC-MS/MS)

This protocol outlines a general approach for TTR quantification using liquid chromatography-
tandem mass spectrometry (LC-MS/MS), which offers high specificity and the ability to
differentiate between TTR variants.

1. Materials:

o Patient serum samples.

o Stable isotope-labeled TTR internal standard.

o Denaturing and reducing agents (e.g., urea, dithiothreitol - DTT).
o Alkylating agent (e.g., iodoacetamide - IAM).

e Proteolytic enzyme (e.qg., trypsin).

o LC-MS/MS system (a high-performance liquid chromatograph coupled to a tandem mass
spectrometer).

e Solvents for liquid chromatography (e.g., water with 0.1% formic acid, acetonitrile with 0.1%
formic acid).

2. Procedure:

e Sample Preparation:

o

Spike a known amount of the stable isotope-labeled TTR internal standard into the serum
samples.

o

Denature the proteins in the sample using a denaturing agent.

o

Reduce the disulfide bonds in the TTR protein using DTT.

[¢]

Alkylate the free cysteine residues with IAM to prevent disulfide bond reformation.
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e Proteolytic Digestion:

o Digest the TTR protein into smaller peptides using a specific protease like trypsin. This is
typically done overnight at 37°C.

o Sample Clean-up:

o Perform a solid-phase extraction (SPE) or other clean-up method to remove salts and
other interfering substances from the peptide mixture.

e LC-MS/MS Analysis:
o Inject the cleaned-up peptide mixture into the LC-MS/MS system.

o Separate the peptides using a reversed-phase liquid chromatography column with a
gradient of organic solvent.

o As the peptides elute from the column, they are ionized (e.g., by electrospray ionization)
and introduced into the mass spectrometer.

o The mass spectrometer is set to monitor for specific precursor-to-product ion transitions
(Selected Reaction Monitoring - SRM, or Multiple Reaction Monitoring - MRM) for both the
endogenous TTR peptides and the stable isotope-labeled internal standard peptides.

o Data Analysis:

o Integrate the peak areas for the specific transitions of the endogenous and internal
standard peptides.

o Calculate the ratio of the peak area of the endogenous peptide to the peak area of the
internal standard peptide.

o Quantify the concentration of TTR in the original sample by comparing this ratio to a
standard curve generated from samples with known concentrations of TTR.

Conclusion
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Inotersen has been shown to be a potent inhibitor of TTR protein production, leading to
significant and sustained reductions in serum TTR levels. The quantification of this reduction is
a key measure of the drug's pharmacodynamic effect. Both ELISA and mass spectrometry are
reliable methods for measuring serum TTR concentrations, with the choice of method
depending on the specific requirements of the study, such as the need to differentiate between
TTR variants. The data and protocols presented here provide a valuable resource for
researchers and clinicians involved in the study and application of Inotersen for the treatment
of hATTR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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